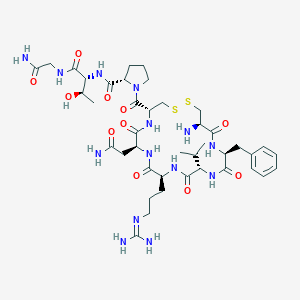

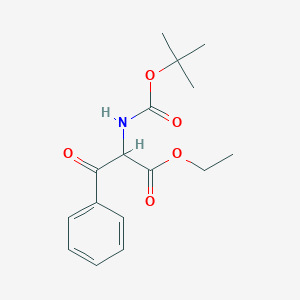

2-Tert-butoxycarbonylamino-3-oxo-3-phenyl-propionic acid ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-Tert-butoxycarbonylamino-3-oxo-3-phenyl-propionic acid ethyl ester" is a chemical of interest in various synthetic and medicinal chemistry applications. It is related to tert-butyl esters, which are known for their utility in organic synthesis, particularly in the protection of amino groups during peptide synthesis and as intermediates in the production of pharmaceuticals.

Synthesis Analysis

The synthesis of tert-butyl esters often involves the use of tert-butyl cations as chain transfer agents in copolymerization reactions, as demonstrated in the synthesis of copolymers from vinyl ether and oxirane . Additionally, the synthesis of tert-butyl esters can be achieved through multistep processes, starting from commercially available precursors, as shown in the preparation of (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate . The stereoselective synthesis of tert-butyl esters of 2,3-diaryl-3-arylaminopropanoic acids has been optimized to provide good yields and purity, indicating the importance of controlling reaction conditions for desired outcomes .

Molecular Structure Analysis

The molecular structure of tert-butyl esters is characterized by spectroscopic methods such as IR, UV, 1H-NMR, and 13C-NMR spectroscopy. These techniques help elucidate the conformation and electronic structure of the compounds . The influence of substituents on the spectroscopic characteristics and conformations of tert-butyl esters is significant, as it can affect the physical and chemical properties of the molecules .

Chemical Reactions Analysis

Tert-butyl esters participate in various chemical reactions, including alkylation, which is a key step in the synthesis of orthogonally protected boronic acid analogs of amino acids . The reactivity of tert-butyl esters is influenced by the substituents attached to the carbonyl group, which can affect the efficiency of chain transfer reactions . The tert-butyl group itself is important for the chain transfer process, as it can be liberated as a cation during copolymerization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl esters are closely related to their molecular structure. The presence of tert-butyl groups imparts steric bulk, which can influence the solubility and reactivity of the esters. The esters' ability to form dimers via hydrogen bridges, as seen in the tert-butylaminomethyl(mesityl)phosphinic acid ester and its zinc dichloride complex, is an example of how molecular interactions can affect the physical state and reactivity of these compounds . The electronic structure, as determined by theoretical quantum chemical calculations, supports the experimental optical properties and provides insight into the reactivity of these molecules .

Scientific Research Applications

Organic Synthesis Applications

A study demonstrates the use of similar compounds in the synthesis of amino acids and peptides, highlighting the relevance in constructing complex organic molecules. For instance, the synthesis of (S)‐3‐(tert‐Butyloxycarbonylamino)‐4‐Phenylbutanoic Acid showcases the compound's utility in producing amino acid derivatives used in peptide synthesis (Linder, Steurer, & Podlech, 2003).

Medicinal Chemistry Applications

In medicinal chemistry, these compounds serve as building blocks for the synthesis of drug molecules. The synthesis and characterization of spirocyclic indoline lactone, involving similar tert-butyl esters, underline the compound's role in developing potential therapeutic agents (Hodges, Wang, & Riley, 2004).

Material Science Applications

The preparation of novel dendritic macromolecules with a stiff, hydrocarbon interior, utilizing tert-butyl esters, emphasizes the compound's application in creating new materials with potential uses in nanotechnology and material science (Pesak, Moore, & Wheat, 1997).

Catalysis and Synthetic Methodology

Research on the directed hydrogenation of enantiopure derivatives, including those related to the compound of interest, provides insights into the development of selective catalytic processes that are crucial for producing chiral molecules, a cornerstone of modern pharmaceutical synthesis (Smith et al., 2001).

Safety And Hazards

A Material Safety Data Sheet (MSDS) is available for this compound . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product. It is recommended to refer to the MSDS for detailed safety and handling information.

properties

IUPAC Name |

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-3-phenylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-5-21-14(19)12(17-15(20)22-16(2,3)4)13(18)11-9-7-6-8-10-11/h6-10,12H,5H2,1-4H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPJXQCIYYLQGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C1=CC=CC=C1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20450225 |

Source

|

| Record name | Ethyl N-(tert-butoxycarbonyl)-beta-oxophenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butoxycarbonylamino-3-oxo-3-phenyl-propionic acid ethyl ester | |

CAS RN |

151870-52-9 |

Source

|

| Record name | Ethyl N-(tert-butoxycarbonyl)-beta-oxophenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (1S,3aS,3bS,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B131703.png)